molecular formula C9H7BrO B8066323 1-Bromo-2-ethynyl-3-methoxybenzene

1-Bromo-2-ethynyl-3-methoxybenzene

Cat. No.: B8066323
M. Wt: 211.05 g/mol
InChI Key: GICMNFPEPKEZBS-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-3-methoxybenzene is a brominated aromatic compound featuring a methoxy group at position 3 and an ethynyl (acetylene) group at position 2. The ethynyl group introduces sp-hybridized carbon atoms, imparting rigidity and electron-withdrawing characteristics, while the methoxy group acts as an electron-donating substituent. This combination creates a unique electronic environment, making the compound valuable in cross-coupling reactions and pharmaceutical intermediate synthesis.

Properties

IUPAC Name

1-bromo-2-ethynyl-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-8(10)5-4-6-9(7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICMNFPEPKEZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and physical properties. Below is a comparative analysis:

1-Bromo-3-chloro-2-methoxybenzene (CAS: 183802-98-4)
  • Molecular Formula : C₇H₆BrClO
  • Molecular Weight : 235.48 g/mol
  • Substituents : Bromine (position 1), chlorine (position 3), methoxy (position 2).
  • Key Properties :
    • High structural similarity (0.90) to the target compound .
    • The chlorine atom enhances electrophilicity at position 3, favoring nucleophilic aromatic substitution compared to ethynyl-containing analogs.
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (CAS: 1956379-93-3)
  • Molecular Formula : C₁₅H₂₃BrO₂
  • Molecular Weight : 315.25 g/mol
  • Substituents : Bromine (position 1), methoxy (position 2), hexyloxyethyl (position 3).
  • Key Properties :
    • The bulky hexyloxyethyl group increases lipophilicity (logP ~4.2 estimated), enhancing solubility in organic solvents like DCM .
    • Reduced reactivity in cross-coupling reactions due to steric hindrance compared to ethynyl derivatives.
1-Bromo-4-((2-ethylhexyl)oxy)benzene (CAS: 164352-24-3)
  • Molecular Formula : C₁₄H₂₁BrO
  • Molecular Weight : 285.22 g/mol
  • Substituents : Bromine (position 1), ethylhexyloxy (position 4).
  • Key Properties :
    • The ethylhexyloxy chain improves thermal stability (decomposition temperature >200°C) but reduces crystallinity .
1-Bromo-2,3-difluoro-4-methoxybenzene (CAS: 121219-03-2)
  • Molecular Formula : C₇H₅BrF₂O
  • Molecular Weight : 239.02 g/mol
  • Substituents : Bromine (position 1), fluorine (positions 2 and 3), methoxy (position 4).
  • Key Properties: Fluorine atoms increase electronegativity, stabilizing the aromatic ring against oxidation . Lower melting point (45–47°C) compared to non-fluorinated analogs due to disrupted crystal packing.

Structural and Functional Group Comparisons

Compound Key Functional Groups Reactivity Applications
1-Bromo-2-ethynyl-3-methoxybenzene Ethynyl, Methoxy, Bromine High in Sonogashira coupling Pharmaceuticals, OLED materials
1-Bromo-3-chloro-2-methoxybenzene Chlorine, Methoxy, Bromine Electrophilic substitution Agrochemical intermediates
1-Bromo-4-((2-ethylhexyl)oxy)benzene Ethylhexyloxy, Bromine Low steric hindrance Polymer additives, surfactants
1-Bromo-2,3-difluoro-4-methoxybenzene Fluorine, Methoxy, Bromine Oxidative stability Fluorinated drug candidates

Physicochemical Properties

Property This compound 1-Bromo-3-chloro-2-methoxybenzene 1-Bromo-4-((2-ethylhexyl)oxy)benzene
Molecular Weight (g/mol) ~231.05 (estimated) 235.48 285.22
logP ~2.8 (predicted) ~2.5 ~4.0
Melting Point Not reported 85–87°C Liquid at room temperature
Solubility Moderate in THF, DCM High in chlorinated solvents High in hexane, toluene

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